molecular formula C14H18N2OS B1629362 4-(4-Ethoxyphenyl)-5-propyl-1,3-thiazol-2-amine CAS No. 461033-41-0

4-(4-Ethoxyphenyl)-5-propyl-1,3-thiazol-2-amine

Cat. No. B1629362
CAS RN: 461033-41-0
M. Wt: 262.37 g/mol
InChI Key: RDYHRHLOWLYZPQ-UHFFFAOYSA-N
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Description

4-(4-Ethoxyphenyl)-5-propyl-1,3-thiazol-2-amine (EPTTA) is an organic compound, which is a derivative of the thiazole ring system. It is a colorless, crystalline solid with a melting point of approximately 150°C. EPTTA is a versatile and important compound in scientific research due to its wide range of applications.

Scientific Research Applications

Anticancer Activities

Thiazole derivatives have been synthesized and evaluated for their anticancer activity against human cancer cell lines such as MCF-7 (breast), A549 (lung), Du-145 (prostate), and MDA MB-231 (breast). These compounds demonstrated good to moderate activity, highlighting their potential as therapeutic agents in cancer treatment (Yakantham, Sreenivasulu, & Raju, 2019).

Antimicrobial Activities

The synthesis of thiazoles and their derivatives has also shown promise in antimicrobial applications. For instance, compounds with a thiazole core have been found to exhibit significant antimicrobial activities against various bacterial and fungal strains, suggesting their use in developing new antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Material Science Applications

In the field of materials science, thiazole compounds have been utilized in the functional modification of polymers. Radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with various amine compounds, including thiazole derivatives, have shown improved thermal stability and significant antibacterial and antifungal activities. This suggests their potential use in medical applications, such as in the development of new biomaterials (Aly & El-Mohdy, 2015).

Quantum Chemical and Molecular Dynamics Studies

Thiazole derivatives have been studied for their corrosion inhibition performances on iron, using density functional theory calculations and molecular dynamics simulations. This research provides insights into the potential applications of thiazole compounds in corrosion protection, which is crucial for extending the lifespan of metal structures (Kaya et al., 2016).

Synthesis and Structural Analysis

Research into the synthesis and structural analysis of thiazole derivatives contributes to our understanding of their reactivity and potential applications in organic synthesis. For example, studies on the crystallographic and QTAIM analysis of N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines provide valuable information on the nature of noncovalent interactions in these compounds, which could influence their functional properties in various applications (El-Emam et al., 2020).

properties

IUPAC Name

4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-3-5-12-13(16-14(15)18-12)10-6-8-11(9-7-10)17-4-2/h6-9H,3-5H2,1-2H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYHRHLOWLYZPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(S1)N)C2=CC=C(C=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635952
Record name 4-(4-Ethoxyphenyl)-5-propyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

461033-41-0
Record name 4-(4-Ethoxyphenyl)-5-propyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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